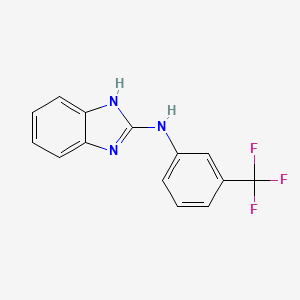

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSXMCLVXAYZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358910 | |

| Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83318-23-4 | |

| Record name | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 2-aminobenzimidazole with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Material Science: The compound is used in the development of advanced materials such as polymers and coatings with enhanced properties.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Key Observations :

- Target Compound vs.

- Substituent Effects : The -CF₃ group is a common feature, but its position (aniline vs. benzimidazole) and additional groups (e.g., nitro, imidazole) modulate solubility and bioactivity. For example, Compound 22’s imidazole substituent may improve solubility in polar media .

2.2 Physicochemical Properties

Key Observations :

- The target compound’s melting point is expected to align with benzimidazole derivatives (e.g., ~150–250°C), influenced by substituent polarity.

- Purity levels for analogs (95–99%) suggest rigorous HPLC purification protocols, which would likely apply to the target compound .

Biological Activity

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by recent studies and data.

Chemical Structure and Properties

The compound features a benzimidazole moiety substituted with a trifluoromethyl group on the aniline ring. This specific substitution pattern is crucial as it influences the compound's biological interactions and efficacy.

1. Antitumor Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as antitumor agents. For instance, compounds bearing benzimidazole rings have been tested against various cancer cell lines:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D Assay |

| HCC827 | 6.48 ± 0.11 | 2D Assay |

| NCI-H358 | 20.46 ± 8.63 | 3D Assay |

The IC50 values indicate that these compounds exhibit promising cytotoxicity, particularly in two-dimensional cultures, suggesting their potential for further development as anticancer drugs .

2. Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and interaction with various inflammatory pathways:

- COX-2 Inhibition : Compounds similar to this compound have shown selectivity for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Bradykinin Receptor Antagonism : Studies have indicated that certain substitutions on the benzimidazole scaffold enhance antagonistic activity at bradykinin receptors, which are involved in pain and inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives:

- Substituent Positioning : The position of substituents on the benzimidazole ring significantly affects its pharmacological profile. For example, modifications at the C2 and C5 positions have been linked to enhanced anti-inflammatory and anticancer activities .

- Trifluoromethyl Group : The presence of a trifluoromethyl group has been associated with improved lipophilicity and metabolic stability, which can enhance bioavailability and efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound class:

- Cytotoxicity in Tumor Models : A study demonstrated that this compound significantly reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .

- Antimicrobial Activity : In vitro assays revealed that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 mg/mL .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline derivatives?

The synthesis typically involves condensation reactions or cross-coupling strategies. For example:

- Schiff base formation : Reacting 3-(trifluoromethyl)aniline with carbonyl-containing benzimidazole precursors under reflux conditions, followed by purification via recrystallization (e.g., ethanol as a solvent) .

- Cu(I)-catalyzed cross-coupling : Using Cu(I)/TMEDA catalysts to couple trifluoroacetimidoyl halides with amines, enabling the introduction of the trifluoromethyl group into the benzimidazole framework .

- Multi-step functionalization : Sequential reactions such as bromination, amidation, or nucleophilic substitution to modify the aniline or benzimidazole moieties (e.g., using triethylamine and DMAP as catalysts) .

Q. How can the structural integrity of this compound be validated?

A combination of analytical techniques is essential:

- Single-crystal X-ray diffraction (XRD) : Determine crystal packing and bond angles. Orthorhombic systems are common for related Schiff bases . Refinement with SHELXL ensures accurate atomic displacement parameters .

- Spectroscopy :

- ¹⁹F NMR : Confirm the presence and electronic environment of the trifluoromethyl group.

- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for imine derivatives) .

- Microanalysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.4% tolerance) .

Q. What experimental approaches are used to assess the biological activity of this compound?

- Antifungal assays : Measure the zone of inhibition against Aspergillus niger or Candida albicans using agar diffusion methods. Activity is quantified relative to controls like fluconazole .

- Anti-inflammatory screening : Compare IC₅₀ values against cyclooxygenase (COX) enzymes or in vivo models, as seen in pyrazole derivatives with trifluoromethyl groups .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound?

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic properties .

- Molecular docking : Simulate binding interactions with biological targets (e.g., fungal enzymes or inflammatory mediators) to rationalize structure-activity relationships .

- Solvent effect modeling : Use COSMO-RS to predict solubility and stability in different solvents, aiding in crystallization strategies .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in trifluoromethyl groups : The CF₃ group’s high symmetry can cause overlapping electron densities. Mitigate this by applying restraints (e.g., DELU and SIMU in SHELXL) or using high-resolution data (≤1.0 Å) .

- Twinned crystals : Employ twin refinement protocols in SHELXL or use the HKLF5 format for data integration .

- Thermal motion artifacts : Anisotropic refinement with displacement parameter restraints (ISOR) improves model accuracy .

Q. How should researchers resolve contradictions in synthetic yields or biological activity data?

- Reaction condition optimization : Vary catalysts (e.g., Cu(I) vs. Pd), solvents, or temperatures. For example, aryl bromides in cross-coupling may require ligand additives (e.g., TMEDA) to improve yields .

- Statistical analysis : Apply ANOVA to compare biological replicates and identify outliers. Inconsistent antifungal zones may stem from microbial strain variability .

- Crystallographic validation : Confirm if polymorphic forms (e.g., powder vs. single-crystal) explain divergent bioactivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.